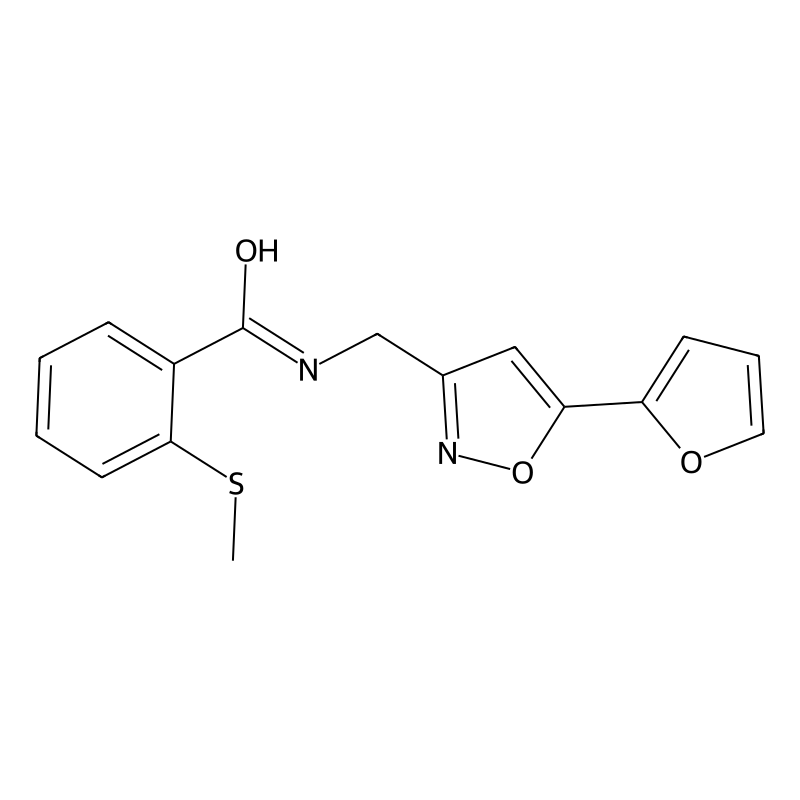N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide is a complex organic compound characterized by its unique structure, which includes a furan ring, an isoxazole moiety, and a benzamide functional group. The molecular formula of this compound is , and it has a molecular weight of approximately 248.30 g/mol. The presence of these functional groups suggests potential reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Unknown due to lack of research.
The chemical reactivity of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide can be attributed to the following features:
- Furan Ring: This five-membered aromatic ring can undergo electrophilic substitution reactions, oxidation, and reduction.
- Isoxazole Moiety: Known for its stability, the isoxazole can participate in nucleophilic substitutions and cycloaddition reactions.
- Benzamide Group: The amide bond is susceptible to hydrolysis under acidic or basic conditions, and the sulfur atom in the methylthio group can participate in various nucleophilic reactions.
Common reactions include:
- Oxidation: Transforming the furan into furan derivatives.
- Reduction: Converting the compound to simpler structures.
- Substitution Reactions: Introducing new substituents into the molecule.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide exhibits various biological activities that make it relevant in pharmaceutical research:
- Antimicrobial Properties: Compounds containing furan and isoxazole rings have been reported to possess antimicrobial effects.
- Anticancer Activity: Some derivatives of isoxazole are known for their potential anticancer properties, suggesting that this compound may also exhibit similar effects.
- Enzyme Inhibition: The structural features may allow for interaction with specific enzymes, potentially leading to inhibitory effects on cancer cell proliferation or microbial growth.
The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide typically involves several steps:
- Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as hydroxylamine derivatives and α,β-unsaturated carbonyl compounds.
- Synthesis of the Furan Component: Generally synthesized via the reaction of furfural with suitable reagents to incorporate the furan ring into the structure.
- Benzamide Formation: The final step involves coupling the isoxazole-furan intermediate with a methylthio-substituted benzoyl chloride or similar reagent under suitable conditions (e.g., using a base like triethylamine).
Each step requires careful optimization of reaction conditions (temperature, solvent, time) to ensure high yield and purity.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide has potential applications in various fields:
- Pharmaceutical Development: As a candidate for drug development targeting infections or cancers.
- Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.
- Agricultural Chemistry: Potential use as a pesticide or fungicide due to its biological activity.
Interaction studies for N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide can involve:
- Protein Binding Studies: Understanding how this compound interacts with target proteins can elucidate its mechanism of action.
- Cell Line Studies: Evaluating its effects on various cancer cell lines to determine cytotoxicity and selectivity.
- In Vivo Studies: Assessing pharmacokinetics and bioavailability through animal models.
These studies are crucial for advancing this compound from laboratory research to potential therapeutic use.
Several compounds share structural similarities with N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide, including:
- Methyl 5-(furan-2-yl)isoxazole-3-carboxylate
- Molecular Formula:
- Application: Used in protein degradation studies.
- 5-(Furan-2-yl)isoxazol-3(2H)-one
- Molecular Formula:
- Application: Investigated for its potential as an antimicrobial agent.
- N-(3-(furan-2-yl)-2-hydroxypropyl)-5-methylisoxazole
- Molecular Formula:
- Application: Explored for anticancer properties.
Uniqueness
The uniqueness of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide lies in its combination of both furan and isoxazole rings along with a methylthio substituent on the benzamide group, which may enhance its biological activity compared to other similar compounds that lack these specific structural features. This combination could lead to distinct pharmacological properties that warrant further investigation.







